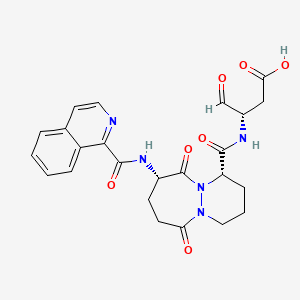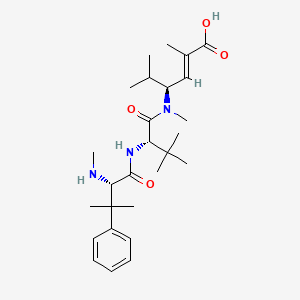
塔妥布林
描述
Taltobulin is a synthetic analogue of the antimitotic marine natural product Hemiasterlin . It has a molecular formula of C27H43N3O4 .
Synthesis Analysis
Taltobulin was synthesized as an analogue of Hemiasterlin, where the 3-substituted indole ring was replaced by a phenyl group . The synthesis involved a four-component Ugi reaction as the key step . This convergent synthetic strategy enabled rapid access to Taltobulin .
Molecular Structure Analysis
Taltobulin has an average mass of 473.648 Da and a mono-isotopic mass of 473.325348 Da . The molecular structure of Taltobulin was calculated using a well-behaved model chemistry previously validated for the study of the chemical reactivity of peptides .
Chemical Reactions Analysis
Taltobulin inhibits the polymerization of purified tubulin and disrupts microtubule organization in cells . The molecular active sites were associated with the nucleophilic and electrophilic Fukui functions .
Physical And Chemical Properties Analysis
Taltobulin has a density of 1.1±0.1 g/cm3, a boiling point of 662.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has 7 H bond acceptors, 3 H bond donors, and 11 freely rotating bonds .
科学研究应用
抑制肝肿瘤生长
塔妥布林是一种合成类似物,源自海绵的三肽半棘海星素,在体外和体内对肝肿瘤细胞系表现出显着的抗增殖作用,而不会降低原代人肝细胞的活力。这表明其作为治疗肝脏恶性肿瘤的一种有前途的药物的潜力。静脉注射塔妥布林在一种大鼠同种异体移植模型中显着抑制了肿瘤的生长,表明其在癌症治疗中的疗效和潜在应用 (Vashist 等,2006)。
作用机制
塔妥布林与微管蛋白结合,以类似于秋水仙碱的方式抑制微管蛋白聚合。这种对细胞骨架的破坏导致细胞周期在 G2/M 期停滞,阻止细胞分裂并诱导细胞凋亡。这种机制是其潜在的抗有丝分裂和抗肿瘤活性的基础,使其成为癌症治疗背景下进一步研究和开发的候选药物 (定义,2020)。
新型抗有丝分裂剂
塔妥布林因其与多药耐药蛋白(P-糖蛋白)的最小相互作用以及在常规药物(如紫杉醇和长春新碱)失败的模型中抑制人肿瘤异种移植的有效性而脱颖而出。塔妥布林以生理盐水形式静脉或口服给药,可抑制各种人肿瘤的生长,而没有与其他制剂相关的副作用,这突出了其作为临床开发中一种新型抗有丝分裂剂的潜力 (Ayral-Kaloustian & Zask,2005)。
安全和危害
未来方向
FGF1 has been shown to protect MCF-7 breast cancer cells against Taltobulin-induced cytotoxicity, mediated by activation of its receptors . This suggests therapeutic implications and highlights the importance of FGFs and their receptors in promoting drug resistance to tubulin polymerization inhibitors in FGFR-positive tumors .
属性
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTMOLDWXSVYKD-PSRNMDMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041040 | |
| Record name | HTI-286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taltobulin | |
CAS RN |
228266-40-8 | |
| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taltobulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HTI-286 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALTOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



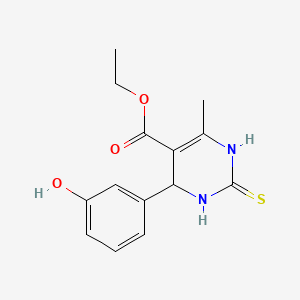
![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)
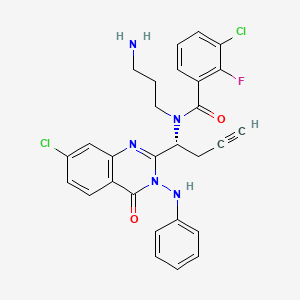
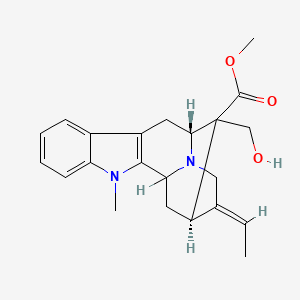
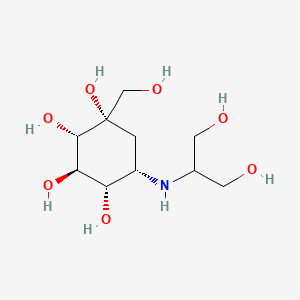
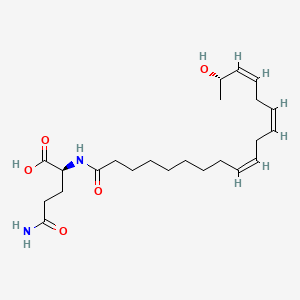

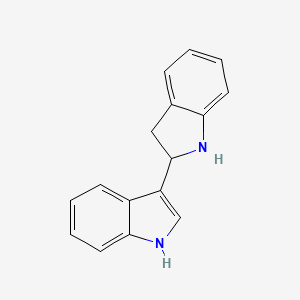

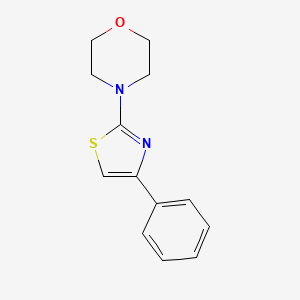
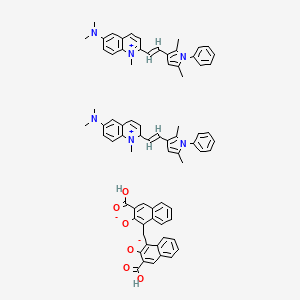
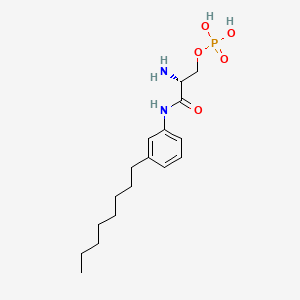
![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
